2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
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Overview
Description
2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a thiazolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as dimethoxybenzene, thiazolidine-2,4-dione, and various catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups .
Scientific Research Applications
2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid include other naphthalene derivatives and thiazolidine-containing compounds. Examples include:
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15NO6S2 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C18H15NO6S2/c1-23-13-5-9-3-4-12(25-8-16(20)21)11(10(9)6-14(13)24-2)7-15-17(22)19-18(26)27-15/h3-7H,8H2,1-2H3,(H,20,21)(H,19,22,26)/b15-7- |
InChI Key |
IAULJANHOYCJAT-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O)OC |
Origin of Product |
United States |
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